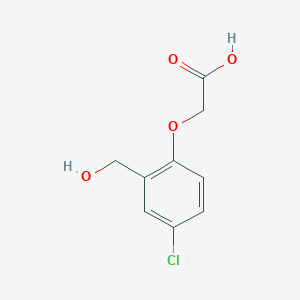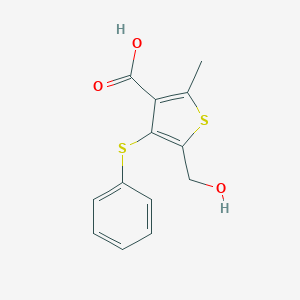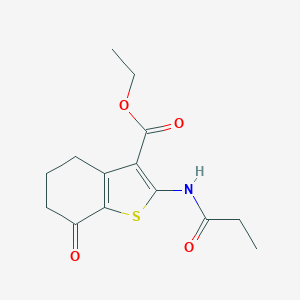
Cloxyfonac
描述
克洛昔芬那克,也称为[4-氯-2-(羟甲基)苯氧基]乙酸,是一种合成除草剂和植物生长调节剂。它通常以钠盐的形式配制,在水中高度可溶。 克洛昔芬那克用于控制各种植物的生长,并以其对鱼类和水生无脊椎动物的中等毒性而闻名 .
准备方法
合成路线和反应条件
克洛昔芬那克通过一系列涉及氯化和羟基化的化学反应合成最后一步是羟甲基与乙酸的酯化反应 .
工业生产方法
克洛昔芬那克的工业生产通常涉及大型化学反应器,其中反应条件受到严格控制,以确保高产率和纯度。 该过程包括氯化、羟基化和酯化等步骤,然后进行纯化和结晶以获得最终产品 .
化学反应分析
反应类型
克洛昔芬那克会发生各种化学反应,包括:
氧化: 克洛昔芬那克可以被氧化形成相应的醌。
还原: 还原反应可以将克洛昔芬那克转化为其相应的醇。
取代: 亲核取代反应可以将氯原子替换为其他官能团.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 常用的亲核试剂包括甲醇钠和氢氧化钾.
主要产物
氧化: 醌和其他氧化衍生物。
还原: 醇和其他还原衍生物。
取代: 各种取代的苯氧乙酸.
科学研究应用
克洛昔芬那克在科学研究中有着广泛的应用,包括:
化学: 用作有机合成中的试剂,以及分析化学中的标准品。
生物学: 研究其对植物生长发育的影响。
医学: 研究其潜在的神经毒性作用及其作为植物生长调节剂的作用。
作用机制
克洛昔芬那克通过干扰植物的激素平衡发挥作用,特别是针对生长素途径。它模拟天然植物激素的作用,导致植物失控生长并最终死亡。 分子靶标包括生长素受体和相关的信号通路 .
相似化合物的比较
克洛昔芬那克与其他苯氧乙酸衍生物类似,例如:
MCPA(2-甲基-4-氯苯氧乙酸): 用作除草剂。
2,4-D(2,4-二氯苯氧乙酸): 另一种广泛使用的除草剂。
二氯苯氧乙酸(3,6-二氯-2-甲氧基苯甲酸): 以其用于控制阔叶杂草而闻名.
克洛昔芬那克由于其特定的化学结构而独一无二,这使得它作为植物生长调节剂和除草剂非常有效。 其中等毒性和特定的作用方式使其成为农业实践中宝贵的工具 .
属性
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRUTGDCLVIVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213294 | |
| Record name | Cloxyfonac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-63-6 | |
| Record name | Cloxyfonac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloxyfonac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloxyfonac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-chloro-2-(hydroxymethyl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOXYFONAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7GUT47A0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary effect of Cloxyfonac on eggplant production?
A: this compound is a plant growth regulator that effectively promotes fruit setting and development in eggplant, especially under unfavorable winter conditions like low light intensity and low temperature [, ].
Q2: How does this compound compare to other plant growth regulators in terms of eggplant yield?
A: Research indicates that this compound, when applied at a concentration of 490 mg⋅L⁻¹, resulted in a higher marketable yield of eggplant compared to other plant growth regulators like 4-CPA and CPPU []. While both this compound and 4-CPA showed similar effects on fruit set and development, this compound proved superior in enhancing yield.
Q3: What is the recommended application method for this compound in eggplant cultivation?
A: Studies suggest that spraying this compound at a concentration of 490 mg⋅L⁻¹ every five days is an effective and labor-saving approach for enhancing eggplant yield []. This spray interval was found to be as effective as daily spraying while requiring less labor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)
![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)
![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)
![methyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}(OXOLAN-2-YLMETHYL)AMINE](/img/structure/B510418.png)
![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)

![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)
![18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione](/img/structure/B510427.png)
![7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B510428.png)
![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)


